[Asu1,6,Arg8]-VASOPRESSIN
Overview
Description
[Asu1,6,Arg8]-VASOPRESSIN is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and vasoconstriction. This compound is a vasopressin agonist, meaning it mimics the action of natural vasopressin by binding to vasopressin receptors and activating them .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Asu1,6,Arg8]-VASOPRESSIN involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is YFQN-Asu-PRG-NH2 (Lactam:Tyr1-Asu5) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[Asu1,6,Arg8]-VASOPRESSIN primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA. The reaction conditions are typically mild, with the synthesis carried out at room temperature .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 1033.14 and the molecular formula C48H68N14O12 .
Scientific Research Applications
[Asu1,6,Arg8]-VASOPRESSIN has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-receptor interactions.
Biology: Investigated for its role in modulating cyclic AMP accumulation and adrenocorticotropic hormone (ACTH) release in cultured rat anterior pituitary cells
Medicine: Explored for its potential therapeutic applications in conditions related to water retention and vasoconstriction.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes
Mechanism of Action
[Asu1,6,Arg8]-VASOPRESSIN exerts its effects by binding to vasopressin receptors, specifically the V1a, V1b, and V2 receptors. Upon binding, it activates these receptors, leading to the accumulation of cyclic AMP and the release of ACTH. This activation triggers a cascade of intracellular signaling pathways that result in the physiological effects of vasopressin, such as water retention and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another synthetic analog of vasopressin, primarily used in the treatment of diabetes insipidus and bedwetting.
Terlipressin: Used in the management of low blood pressure and bleeding esophageal varices.
Lypressin: A synthetic form of lysine vasopressin, used for similar indications as desmopressin.
Uniqueness
[Asu1,6,Arg8]-VASOPRESSIN is unique in its specific sequence and structure, which allows it to selectively enhance cyclic AMP accumulation and ACTH release in cultured rat anterior pituitary cells. This specificity makes it a valuable tool in research settings for studying the physiological and pharmacological effects of vasopressin .
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNNGJIIRKABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68N14O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1033.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24057-83-8, 40944-53-4 | |
Record name | Argipressin, asu(1,6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [Asu1,6, Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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